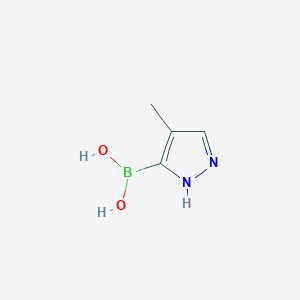

(4-Methyl-1H-pyrazol-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-methyl-1H-pyrazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-3-2-6-7-4(3)5(8)9/h2,8-9H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUNNICUBVWZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NN1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Halogen Exchange and Boronation

A prominent method for synthesizing pyrazole boronic acids involves palladium-catalyzed Miyaura borylation. While direct literature on (4-Methyl-1H-pyrazol-3-yl)boronic acid is limited, analogous protocols for 4-pyrazole boronic acid pinacol ester provide foundational insights.

Key Steps :

-

Intermediate Preparation :

-

Boronation :

Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1–3% PdCl₂(PPh₃)₂ |

| Solvent | THF, dioxane, or 2-MeTHF |

| Base | Sodium acetate or triethylamine |

| Yield | 89.8–91.2% |

Advantages :

-

High regioselectivity due to palladium’s oxidative addition specificity.

Lithium-Mediated Halogen-Boron Exchange

Lithium-Halogen Exchange Methodology

An alternative approach, adapted from 1-methyl-1H-pyrazole-4-boronic acid synthesis, employs lithium-halogen exchange.

Procedure :

-

Lithiation :

-

3-Bromo-4-methyl-1H-pyrazole reacts with n-butyllithium at –78°C in THF.

-

-

Boration :

Optimization Data :

| Step | Condition | Outcome |

|---|---|---|

| Lithiation | –78°C, THF, 2 h | >95% conversion |

| Boration | Triisopropyl borate, –40°C | 85% isolated yield |

Challenges :

-

Sensitivity to moisture and oxygen necessitates inert conditions.

Direct Cyclization of Boron-Containing Precursors

Hydrazine-Mediated Cyclization

A novel strategy involves introducing boron during pyrazole ring formation.

Synthetic Pathway :

-

Boronate Ester Formation :

-

Ethylene glycol protection of malonaldehyde followed by bromination.

-

-

Cyclization :

-

Reaction with hydrazine derivatives (e.g., hydrazine hydrochloride) in ethanol/water.

-

-

In Situ Borylation :

Critical Observations :

-

Methyl group positioning (4-position) is controlled by starting material substitution.

-

Pinacol ester hydrolysis (1M HCl, 60°C) yields the free boronic acid.

Comparative Analysis of Methodologies

Table 1: Method Comparison for Boronic Acid Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Palladium Catalysis | 90.9 | 99.5 | High | Moderate |

| Lithium Exchange | 85.0 | 98.0 | Moderate | High |

| Direct Cyclization | 89.8 | 97.8 | High | Low |

Key Findings :

-

Palladium-catalyzed methods offer superior yields and scalability.

-

Lithium-mediated routes, though efficient, face economic barriers due to reagent costs.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (4-Methyl-1H-pyrazol-3-yl)boronic acid as a building block for developing anticancer agents. For instance, derivatives of pyrazole have been synthesized to inhibit BRAF, a protein involved in cell growth that is often mutated in cancers such as melanoma. The compound has shown promising results in inhibiting mutant BRAF activity and ERK activation, which are critical pathways in cancer proliferation .

Anti-inflammatory Properties

The pyrazole moiety, including this compound, has been recognized for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

this compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. For example, it has been utilized to synthesize various thiazole derivatives with significant yields under optimized conditions .

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| With potassium carbonate; Pd(PPh3)4; at 100°C for 16h | 66% | 4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-carboxylic acid benzylamide |

| With potassium carbonate; Pd(PPh3)4; at 100°C for 16h | 83% | 4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-carboxylic acid ethyl ester |

| With potassium carbonate; Pd(PPh3)4; at 100°C for 16h | 85% | 4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-carboxylic acid (pyridine-3-ylmethyl)amide |

Material Science

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in the development of functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology. Research has demonstrated its use in creating boron-based materials that exhibit enhanced catalytic activity due to the presence of the pyrazole group .

Case Studies

Case Study: Development of BRAF Inhibitors

In a study focusing on the synthesis of novel BRAF inhibitors, this compound was employed as a key intermediate. The synthesized compounds exhibited nanomolar activity against mutant BRAF, showcasing the compound's potential in drug discovery and development .

Case Study: Anti-inflammatory Drug Development

Another research project explored the synthesis of pyrazole derivatives using this compound, resulting in compounds with significant anti-inflammatory properties. These findings underline the compound's versatility as a scaffold for developing therapeutic agents targeting inflammation-related diseases .

Mechanism of Action

The mechanism of action of (4-Methyl-1H-pyrazol-3-yl)boronic acid primarily involves its ability to form stable complexes with various biological targets. In the context of enzyme inhibition, the boronic acid group can interact with the active site of enzymes, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity . This interaction is particularly relevant in the development of kinase inhibitors, where the compound targets specific kinases involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Derivatives

The compound’s closest structural analogs, identified via similarity analysis (Table 1), include:

Table 1: Structural Analogs of (4-Methyl-1H-pyrazol-3-yl)boronic Acid

| Compound Name | CAS Number | Similarity Score | Molecular Weight |

|---|---|---|---|

| (3-Methyl-1H-pyrazol-4-yl)boronic acid | 847818-55-7 | 0.89 | 140.96 |

| (1-Methyl-1H-pyrazol-4-yl)boronic acid | 847818-62-6 | 0.84 | 140.96 |

| (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid | 1138450-30-2 | 0.83 | 169.03 |

| (5-Methyl-1H-pyrazol-3-yl)boronic acid | 1163248-54-1 | N/A | 125.92 |

Key Observations :

- Positional Isomerism : Shifting the methyl group from the 4-position (target compound) to the 3-position (847818-55-7) reduces similarity marginally (0.89), highlighting the sensitivity of functional group placement .

- Substitution Complexity : Adding methyl groups (e.g., 1,3,5-trimethyl analog) lowers similarity (0.83), likely due to steric hindrance and electronic effects altering reactivity .

- Molecular Weight : The trimethyl derivative (169.03 g/mol) has a higher molecular weight, which may impact solubility and pharmacokinetic properties in drug design .

Physicochemical Properties

Acidity (pKa)

Boronic acid pKa values are critical for their reactivity and binding to biological targets.

- Substituent Effects : Electron-donating groups (e.g., methyl) increase boronic acid pKa by stabilizing the protonated form. For example, 3-AcPBA and 4-MCPBA (structurally similar aryl boronic acids) exhibit pKa values >8.5, making them less reactive at physiological pH (7.4) .

- Through-Space Stabilization : Fluorinated analogs (e.g., 2,6-diarylphenylboronic acids) show pKa modulation via through-space electronic effects rather than through-bond interactions, suggesting methyl substituents may similarly influence acidity .

Solubility

Anticancer Potential

- Aromatic Boronic Acids : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids show potent cytotoxicity (IC₅₀ ~0.2 µM) in triple-negative breast cancer models .

Enzyme Inhibition

Reactivity in Chemical Transformations

- Oxidative Deborylation: Analogous nitrophenyl boronic acids undergo H₂O₂-mediated conversion to phenols, with reaction rates influenced by pH (optimal at ~11) . The methyl substituent in the target compound may slow hydrolysis compared to electron-deficient analogs.

- Suzuki Coupling : Electron-donating methyl groups may reduce reactivity toward aryl halides compared to electron-withdrawing substituents, necessitating optimized catalytic systems .

Q & A

Q. How can researchers optimize the synthesis of (4-Methyl-1H-pyrazol-3-yl)boronic acid to improve yield and purity?

Synthetic optimization requires addressing challenges in purification and functional group compatibility. Boronic acids are often synthesized as prodrugs (e.g., pinacol esters) due to their instability and hygroscopic nature. For aromatic boronic acids like this compound, intermediate purification via recrystallization or chromatography is critical. Protecting groups (e.g., pinacol) can stabilize the boronic acid during multi-step reactions, followed by deprotection under mild acidic conditions . Reaction monitoring using TLC or HPLC with derivatization (e.g., bis-TMS esters for GC-MS analysis) ensures intermediate purity .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Mass Spectrometry : MALDI-TOF with diol derivatization (e.g., saccharide esters) prevents boroxine formation and enables accurate mass determination .

- Chromatography : Reverse-phase HPLC with UV/fluorescence detection or GC-MS of bis-TMS derivatives resolves impurities .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways, particularly for material science applications .

- NMR Spectroscopy : B NMR confirms boronic acid identity, while H/C NMR verifies substituent integrity.

Advanced Research Questions

Q. How does the boronic acid moiety in this compound influence its binding kinetics with diol-containing biomolecules under physiological conditions?

The binding kinetics (kon/koff) depend on pH, diol stereochemistry, and boronic acid substituents. Stopped-flow fluorescence studies reveal that kon values follow the order D-fructose > D-tagatose > D-glucose due to diol geometry and boronic acid Lewis acidity. For this compound, the pyrazole ring’s electron-withdrawing effects may enhance binding affinity. Adjusting solution pH near the boronic acid’s pKa (~8.5–9.5) optimizes reversible diol binding for applications in biosensing .

Q. What strategies can mitigate non-specific secondary interactions when using this compound in glycoprotein capture studies?

Non-specific interactions (e.g., hydrophobic or electrostatic) can be minimized by:

- Buffer Optimization : High-ionic-strength buffers (e.g., PBS with 0.1% Tween-20) reduce non-specific adsorption .

- Surface Engineering : Immobilizing the boronic acid on hydrophilic matrices (e.g., carboxymethyl dextran) limits hydrophobic interactions .

- Competitive Elution : Using sorbitol or Tris buffer disrupts weak secondary bonds while retaining specific boronic acid-diol complexes .

Q. How can computational methods aid in predicting the bioactivity or interaction mechanisms of this compound derivatives in drug discovery?

- Molecular Docking : Simulates binding modes with target proteins (e.g., proteases) to identify key hydrogen-bonding or covalent interactions.

- QSAR Modeling : Correlates substituent effects (e.g., methyl group position on pyrazole) with bioactivity using descriptors like logP and polar surface area.

- MD Simulations : Predicts stability of boronic acid-protein complexes over time, guiding rational design of inhibitors .

Q. What are the thermal degradation pathways of this compound, and how do structural modifications enhance its stability for material applications?

TGA studies show aromatic boronic acids degrade via boroxine formation (dehydration trimerization) above 200°C. Introducing electron-donating groups (e.g., methyl on pyrazole) or steric hindrance reduces boroxine formation. For flame-retardant applications, blending with polymers like cellulose enhances thermal stability while maintaining boronic acid’s flame-quenching properties .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.